molecular formula C26H18D9NO B587345 (4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone CAS No. 1651833-52-1

(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

Cat. No. B587345
CAS RN: 1651833-52-1
M. Wt: 378.6
InChI Key: LACIUQLUNACUKC-KXLLRKBSSA-N
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Description

JWH 210-d9 is intended for use as an internal standard for the quantification of JWH 210 by GC- or LC-mass spectrometry (MS). JWH 210 is a potent cannabimimetic alkylindole, binding the central cannabinoid and peripheral cannabinoid receptors with Ki values of 0.46 and 0.69 nM, respectively. The effects of JWH 210 in whole cells or organisms have not been evaluated.

Scientific Research Applications

Identification and Detection in Illegal Products

  • Detection in Herbal and Drug-like Products : This compound has been identified as an adulterant in herbal and drug-like products obtained via the internet. Its identification involves techniques like LC-MS, GC-MS, and NMR spectroscopy, highlighting its illicit use in unregulated drugs (Nakajima et al., 2011).

  • Structural and Spectral Elucidation in Seized Products : The structural and spectral properties of this compound, among others, have been elucidated in seized products in Belgium. This study employed LC-ultraviolet spectroscopy, high-resolution accurate mass detection, and NMR analysis for identification (Denooz et al., 2013).

Pharmacokinetics and Toxicology

  • Distribution in Animal Models : Studies on pigs have examined the distribution of this compound and similar synthetic cannabinoids, providing insights into their pharmacokinetics and potential toxicological effects (Schaefer et al., 2017).

  • Postmortem Concentration Changes : Research also includes understanding postmortem concentration changes of synthetic cannabinoids like this compound, which is crucial for forensic toxicology (Schaefer et al., 2020).

Synthetic and Analytical Chemistry

  • Synthesis and Analytical Methods : There has been development in the synthesis of analogs and related compounds, as well as analytical methods for their detection. This involves exploring different synthetic routes and spectroscopic analysis techniques (Carlsson et al., 2016).

  • Crystal Structure Analysis : Studies also include the crystal structure analysis of similar compounds, which aids in understanding their chemical properties and potential biological interactions (Benites et al., 2016).

properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3/i1D3,3D2,5D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACIUQLUNACUKC-KXLLRKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016388
Record name (4-ethylnaphthalen-1-yl)[1-(2,2,3,3,4,4,5,5,5-2H9)pentyl-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

CAS RN

1651833-52-1
Record name (4-ethylnaphthalen-1-yl)[1-(2,2,3,3,4,4,5,5,5-2H9)pentyl-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 2
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(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
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(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 4
Reactant of Route 4
(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 6
Reactant of Route 6
(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

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